

CAS number and molecular formula for C.I. Reactive Green 19.

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Compound of Interest

Compound Name: Reactive Green 19

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C.I. Reactive Green 19: A Technical Guide for Researchers

C.I. **Reactive Green 19**, a synthetic dye, has found a niche in the realm of life sciences, extending beyond its traditional use in the textile industry. This technical guide provides an indepth overview of its chemical properties, applications in protein purification, and toxicological profile for researchers, scientists, and drug development professionals.

Core Properties of C.I. Reactive Green 19

C.I. **Reactive Green 19** is a dichlorotriazine reactive dye known for its ability to form covalent bonds with substrates.[1] Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference
CAS Number	61931-49-5	[2]
Molecular Formula	C40H23Cl2N15Na6O19S6	[2]
Molecular Weight	1418.94 g/mol	[2]
Appearance	Blue-green powder	[2]
Solubility in Water	120 g/L at 20°C, 150 g/L at 50°C	[2]
Molecular Structure	Azo class	[2]

Application in Protein Purification: Dye-Ligand Affinity Chromatography

The primary application of C.I. **Reactive Green 19** in a research setting is as a ligand in dyeligand affinity chromatography for the purification of proteins. The triazine moiety of the dye can be covalently immobilized onto a support matrix, such as agarose or a composite membrane, creating an affinity medium for capturing specific proteins from a complex mixture.

Experimental Protocol: Purification of Lysozyme using a Reactive Green 19-Immobilized Membrane

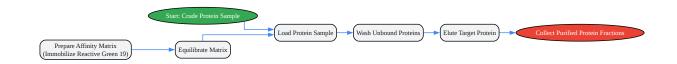
This protocol is based on the successful purification of lysozyme from egg white, which yielded a 25.4-fold purification with an 82% recovery.[1][3]

- 1. Preparation of the Affinity Membrane:
- A poly(hydroxyethylmethacrylate)/chitosan (pHEMA-chitosan) composite membrane is prepared via UV-initiated photopolymerization.[1][3]
- C.I. Reactive Green 19 is then immobilized onto the membrane. The resulting membrane
 has been reported to have a water content of 50 ± 2% and an immobilized dye concentration
 of 0.865 μmol/mL.[1][3]
- 2. Adsorption (Binding) of Lysozyme:



- The crude lysozyme sample (e.g., diluted egg white) is prepared in a suitable binding buffer.
 The optimal pH for lysozyme adsorption has been identified as pH 8.[1]
- The sample is loaded onto the equilibrated **Reactive Green 19**-immobilized membrane. The reported adsorption capacity for lysozyme is 60.8 mg/mL of the membrane.[1][3]
- The membrane is washed with the binding buffer to remove unbound proteins.
- 3. Elution of Lysozyme:
- The bound lysozyme is eluted from the membrane using a buffer with a high ionic strength or a change in pH. While the specific elution conditions for this exact protocol are not detailed in the abstract, a common strategy for dye-ligand chromatography is to use a high salt concentration (e.g., 1 M NaCl) in the elution buffer.
- Fractions are collected and assayed for protein content and lysozyme activity.
- 4. Regeneration of the Affinity Membrane:
- The membrane can be regenerated for repeated use by washing with a sanitizing solution, such as sodium hydroxide.[1][3]

Logical Workflow for Protein Purification



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Fig. 1: General workflow for protein purification using **Reactive Green 19** affinity chromatography.



Toxicological Profile and Potential Signaling Pathway Interactions

Recent studies have begun to investigate the toxicological properties of C.I. **Reactive Green 19**.

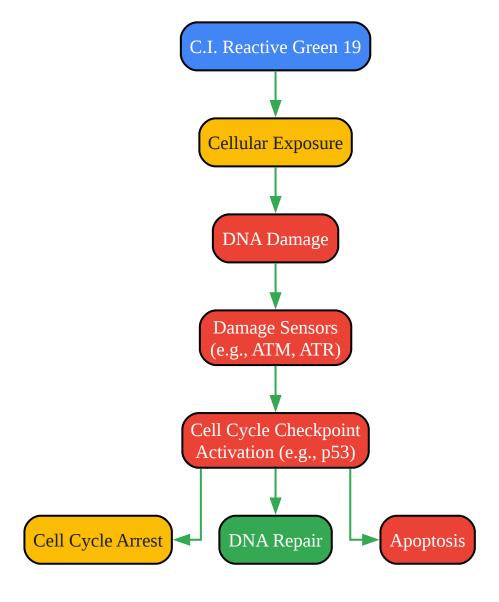
Genotoxicity in Human Dermal Equivalents

A study using a three-dimensional human dermal equivalent (DE) model demonstrated that C.I. **Reactive Green 19** was genotoxic in a dose-responsive manner.[4] This finding suggests that the dye has the potential to cause DNA damage in human skin cells.[5] However, another study using immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines did not detect genotoxicity but did observe cytotoxicity, with epidermal cells being more sensitive than liver cells.[6][7][8] These differing results highlight the importance of the experimental model in toxicological assessments.

The exact signaling pathway through which C.I. **Reactive Green 19** may induce genotoxicity has not been fully elucidated. However, the induction of DNA damage often triggers a cascade of cellular responses.

Hypothetical Signaling Pathway for Genotoxicity





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Fig. 2: A hypothetical signaling pathway initiated by C.I. **Reactive Green 19**-induced DNA damage.

Potential as a Fluorescent Probe

While some vendors classify C.I. **Reactive Green 19** as a fluorescent dye, detailed spectroscopic data and specific applications as a fluorescent probe in biological imaging or sensing are not readily available in the scientific literature.[9] The molecular structure, containing extensive conjugated systems, suggests that it may possess fluorescent properties. Further research is required to characterize its excitation and emission spectra and to explore its potential for applications such as labeling cellular components or sensing specific analytes.



The triazine core is also a component in some fluorescent probes, suggesting a potential avenue for future development.[10]

In conclusion, C.I. **Reactive Green 19** is a versatile molecule with established applications in protein purification and an emerging profile in toxicology. Its utility in dye-ligand affinity chromatography is evident, although more detailed and standardized protocols would benefit the research community. The preliminary findings on its genotoxicity warrant further investigation into the underlying molecular mechanisms and signaling pathways. Finally, the potential of C.I. **Reactive Green 19** as a fluorescent probe remains an open area for future exploration.

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